molecular formula C8H10ClNO2S B13270742 (3-Chloro-4-methylphenyl)methanesulfonamide

(3-Chloro-4-methylphenyl)methanesulfonamide

Cat. No.: B13270742
M. Wt: 219.69 g/mol
InChI Key: WTZZHEMCUCBROI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the type of reaction. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation can lead to sulfonic acids .

Scientific Research Applications

(3-Chloro-4-methylphenyl)methanesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning .

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

(3-chloro-4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

WTZZHEMCUCBROI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)Cl

Origin of Product

United States

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